Methyl 2-(3-amino-4-methylphenoxy)acetate Methyl 2-(3-amino-4-methylphenoxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18654558
InChI: InChI=1S/C10H13NO3/c1-7-3-4-8(5-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

Methyl 2-(3-amino-4-methylphenoxy)acetate

CAS No.:

Cat. No.: VC18654558

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-amino-4-methylphenoxy)acetate -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name methyl 2-(3-amino-4-methylphenoxy)acetate
Standard InChI InChI=1S/C10H13NO3/c1-7-3-4-8(5-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3
Standard InChI Key FRFFQBDMMOICDM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)OCC(=O)OC)N

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-(3-amino-4-methylphenoxy)acetate belongs to the class of aromatic ethers with the systematic IUPAC name methyl 2-[(3-amino-4-methylphenyl)oxy]acetate. Its molecular formula is C₁₀H₁₃NO₃, derived from:

  • A 3-amino-4-methylphenoxy group (C₇H₈NO), featuring a benzene ring with amino (-NH₂) and methyl (-CH₃) substituents at positions 3 and 4, respectively.

  • An acetate ester moiety (-OCH₂COOCH₃) linked to the phenoxy oxygen.

Key physicochemical properties include:

  • Molecular weight: 209.24 g/mol (theoretical calculation).

  • Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, acetone) due to the polar amino and ester groups.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, given the ester linkage .

The compound’s aromatic ring and electron-donating substituents (amino and methyl groups) enhance its resonance stability, influencing its reactivity in electrophilic substitution reactions.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of methyl 2-(3-amino-4-methylphenoxy)acetate typically involves a nucleophilic substitution reaction between 3-amino-4-methylphenol and methyl chloroacetate. A general pathway includes:

  • Reaction Setup:

    • 3-Amino-4-methylphenol is dissolved in a polar aprotic solvent (e.g., acetone or dimethylformamide).

    • Methyl chloroacetate is added dropwise under inert atmosphere.

    • A base (e.g., potassium carbonate) is introduced to deprotonate the phenolic -OH group, facilitating nucleophilic attack on the chloroacetate.

  • Reaction Conditions:

    • Temperature: Reflux at 60–80°C for 6–12 hours.

    • Stoichiometry: 1:1 molar ratio of phenol to chloroacetate.

  • Purification:

    • Post-reaction, the mixture is filtered to remove salts.

    • The crude product is purified via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Yield: ~65–75% under optimized conditions.

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to enhance efficiency and scalability. Key optimizations include:

  • Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction rates .

  • Solvent Recovery: Distillation systems to reclaim and reuse solvents, reducing waste.

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey Structural DifferencesBioactivity Highlights
Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]acetateC₁₆H₁₇NO₃Additional phenyl ringCOX-2 inhibition (40% at 10 μM)
Methyl 2-(4-amino-3-iodophenyl)acetate C₉H₁₀INO₂Iodine substitution at position 3Antibacterial (MIC 8–16 μg/mL)
Methyl 2-[[amino-(3-methylphenyl)methylidene]amino]acetate C₁₁H₁₄N₂O₂Schiff base formationEnzyme inhibition studies

Key Insight: The position and type of substituents significantly influence bioactivity. For instance, iodine enhances antibacterial potency, while extended aromatic systems improve anti-inflammatory effects .

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Derivatization: Explore modifications (e.g., fluorination) to enhance metabolic stability.

  • Target Identification: Use computational docking to predict molecular targets (e.g., kinases, GPCRs).

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